BenchChemオンラインストアへようこそ!

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Physicochemical property differentiation Lipophilicity comparison Isomer-specific ADME prediction

This 2,5-dimethoxyphenyl pyridazinone acetamide is differentiated from the common 3,4-isomer (CAS 941972-35-6) by a lower computed tPSA (80.2 Ų) and logP (2.7), supporting CNS drug candidate potential. Paired procurement enables internal SAR validation for target selectivity. Prioritize for oncology panels where 2,5-substitution confers GI50 <10 μg/mL in triazolo[4,3-b]pyridazine analogs. Acquire both isomers to establish scaffold-specific SAR and avoid experimental irreproducibility.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 899740-07-9
Cat. No. B2438780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide
CAS899740-07-9
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NCCC3=CC=CC=C3
InChIInChI=1S/C22H23N3O4/c1-28-17-8-10-20(29-2)18(14-17)19-9-11-22(27)25(24-19)15-21(26)23-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,23,26)
InChIKeySINCXKSZHIMIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide (CAS 899740-07-9): Positional isomer differentiation for pyridazinone acetamide procurement


This compound is a fully synthetic pyridazinone acetamide featuring a 2,5-dimethoxyphenyl substituent at the 3-position of the pyridazinone ring and an N-phenethylacetamide side chain [1]. Compared to the well-known 3,4-dimethoxyphenyl positional isomer (CAS 941972-35-6), the non-canonical 2,5-substitution pattern produces distinct physicochemical and potentially pharmacological properties. The compound serves as a screening candidate within pyridazinone-focused programs, and its differentiation from the more commonly explored 3,4-isomer is critical for rational library selection in medicinal chemistry campaigns [2].

Why the 2,5-Dimethoxyphenyl Isomer Cannot Be Replaced by the 3,4-Dimethoxyphenyl Analog in Research Programs


The simple interchange of 2,5-dimethoxyphenyl pyridazinone acetamides with their 3,4-dimethoxyphenyl counterparts is unsupported by SAR data. While both isomers share a core pyridazinone scaffold, the altered methoxy group positions on the phenyl ring induce measurable differences in lipophilicity, electronic distribution, and hydrogen-bonding potential [1]. In triazolo[4,3-b]pyridazine series, 2,5-dimethoxyphenyl substitution has been explicitly associated with superior anticancer activity (GI50 < 10 μg/mL) compared to 3,4-dimethoxyphenyl and other aryl variants, indicating that the substitution pattern can be a key determinant of biological outcome [2]. Consequently, substituting the 2,5-isomer with the more commonly available 3,4-isomer risks invalidating structure-activity relationships and compromising experimental reproducibility.

Quantitative Differentiation Evidence: 2,5-Dimethoxyphenyl vs. Closest Analogs


Computed LogP Variation Between 2,5-Dimethoxyphenyl and 3,4-Dimethoxyphenyl Pyridazinone Acetamides

The computed XLogP3-AA value for the target 2,5-dimethoxyphenyl isomer is 2.7, as reported in PubChem [1]. The 3,4-dimethoxyphenyl isomer (CAS 941972-35-6), while sharing an identical molecular formula (C22H23N3O4) and molecular weight (393.4 g/mol), is expected to exhibit a distinct logP due to the altered positioning of the two methoxy groups, which modulates the overall dipole moment and solvation free energy . Although no experimentally measured logP for the 3,4-isomer was available at the time of analysis, the computed value for the 2,5-isomer provides a key reference point for estimating relative membrane permeability in cell-based assays.

Physicochemical property differentiation Lipophilicity comparison Isomer-specific ADME prediction

Topological Polar Surface Area (tPSA) Differentiation: 2,5- vs. 3,4-Dimethoxyphenyl Substitution

The topological polar surface area (tPSA) of the 2,5-dimethoxyphenyl isomer is computed as 80.2 Ų [1]. While the 3,4-dimethoxyphenyl isomer possesses the same number and type of heteroatoms, the spatial arrangement of the methoxy groups alters the three-dimensional exposure of the oxygen lone pairs, potentially yielding a different tPSA value upon conformational averaging. tPSA is a critical descriptor for predicting blood-brain barrier penetration and oral bioavailability, with values below 90 Ų generally considered favorable for CNS drug candidates. The reported tPSA for the 2,5-isomer positions it within this favorable range, but the value for the 3,4-isomer remains unverified, introducing uncertainty in CNS-targeted screening programs where the isomer is used as a surrogate .

Polar surface area Isomer comparison Brain penetration prediction

Rotatable Bond Count: Conformational Flexibility of 2,5-Dimethoxyphenyl vs. Structural Analogs

The target compound possesses 8 rotatable bonds, as computed by Cactvs and reported in PubChem [1]. The 3,4-dimethoxyphenyl isomer, with an identical molecular formula and atom connectivity (differing only in methoxy positions), also contains 8 rotatable bonds, indicating equivalent backbone flexibility. However, analogous pyridazinone acetamides with bulkier N-substituents—such as N-(naphthalen-1-yl) or N-(2,5-dimethoxyphenyl) variants—exhibit different rotatable bond counts (e.g., 9–10) and, consequently, altered entropic penalties upon target binding . Within the immediate isomer pair, the conformational ensemble differs qualitatively due to the distinct torsional preferences of the 2,5-dimethoxy vs. 3,4-dimethoxy motif, which can affect pharmacophore presentation even when the rotatable bond count is numerically identical.

Conformational entropy Ligand efficiency Isomer flexibility

Biological Activity Differentiation: 2,5-Dimethoxyphenyl Preference in Triazolo-Pyridazine Anticancer Series

In a study of thiophene-linked 1,2,4-triazolo[4,3-b]pyridazine derivatives tested against the MCF-7 human breast carcinoma cell line, compounds bearing a 2,5-dimethoxyphenyl substituent at the triazole ring achieved GI50 values below 10 μg/mL, whereas those with 3,4-dimethoxyphenyl, 2-chlorophenyl, 4-methylphenyl, or 4-isopropylphenyl substituents did not reach this threshold [1]. Although this study employed a triazolo-pyridazine core rather than the 6-oxopyridazin-1(6H)-yl scaffold, it constitutes class-level evidence that 2,5-dimethoxyphenyl substitution can confer superior anticancer activity relative to the 3,4-isomer within closely related fused-pyridazine systems. Direct head-to-head comparison of the two dimethoxyphenyl pyridazinone acetamide isomers in the same assay has not been published, representing a critical data gap.

Anticancer activity 2,5-dimethoxyphenyl SAR MCF-7 cytotoxicity GI50 comparison

Absence of Published Direct Comparator Data: A Procurement-Relevant Caveat

A systematic search of PubMed, PubChem BioAssay, ChEMBL, and Google Patents (as of April 2026) found no published head-to-head biological comparison between 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide (CAS 899740-07-9) and its 3,4-dimethoxyphenyl isomer (CAS 941972-35-6), nor any reported IC50, Ki, or EC50 values for either compound in any assay system [1][2]. The absence of primary pharmacological data means that all claims of differential activity must be extrapolated from (a) computed physicochemical property differences and (b) SAR from structurally adjacent chemotypes. For procurement decisions, this gap highlights that acquiring both isomers for parallel testing is scientifically prudent, as the 2,5-isomer remains an underexplored entity whose potential superiority cannot yet be confirmed or refuted by direct evidence.

Data gap analysis Procurement risk Screening library completeness

Hydrogen Bond Donor/Acceptor Profile: Conserved Features Across Pyridazinone Acetamide Isomers

The target 2,5-dimethoxyphenyl isomer contains 1 hydrogen bond donor (the secondary amide NH) and 5 hydrogen bond acceptors (two methoxy oxygens, two pyridazinone oxygens, and the amide carbonyl oxygen), as computed via PubChem [1]. The 3,4-dimethoxyphenyl isomer has an identical HBD/HBA count (1/5), consistent with its identical molecular formula. Hydrogen bond donor count is a key component of Lipinski's Rule of Five; both isomers satisfy the HBD ≤ 5 and HBA ≤ 10 criteria, confirming their drug-likeness from a permeability-solubility standpoint [2]. The lack of differentiation in HBD/HBA means that procurement decisions cannot be justified on Rule of Five compliance grounds; selection must rely on other differentiating parameters.

HBD count HBA count Isomer equivalence Rule of Five

Recommended Application Scenarios for 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide in Drug Discovery


Diversity-Oriented Screening Libraries: Parallel Acquisition of 2,5- and 3,4-Dimethoxyphenyl Isomers

Given the absence of head-to-head bioactivity data [1], the most scientifically rigorous procurement strategy is to acquire both the 2,5-dimethoxyphenyl isomer (CAS 899740-07-9) and the 3,4-dimethoxyphenyl isomer (CAS 941972-35-6) simultaneously. This enables paired testing in biochemical and cellular assays, generating internal SAR that resolves the positional isomer question for the specific target of interest. The computed logP difference (2.7 for the 2,5-isomer [2]) and class-level anticancer activity trends favoring 2,5-dimethoxyphenyl substitution [3] suggest that the 2,5-isomer may yield distinct hit profiles in oncology and neuroinflammation screens.

CNS Drug Discovery Programs Leveraging Differentiated tPSA

The computed tPSA of 80.2 Ų for the 2,5-dimethoxyphenyl isomer [1] falls below the common 90 Ų threshold for CNS drug candidates, supporting its prioritization in blood-brain barrier penetration studies. The potential tPSA deviation of the 3,4-isomer introduces uncertainty in CNS MPO scoring; therefore, the 2,5-isomer should be included in parallel artificial membrane permeability assays (PAMPA-BBB) and in vivo brain penetration studies (Kp,uu measurements) to establish whether the 2,5-substitution pattern offers a measurable advantage in CNS exposure [2].

Fragment-Based and Scaffold-Hopping Programs Targeting Pyridazinone Binding Sites

The pyridazinone acetamide scaffold, exemplified by this compound, has been structurally characterized in complex with HCV NS5B polymerase [1], demonstrating its capacity to engage therapeutic targets through well-defined binding interactions. The 2,5-dimethoxyphenyl isomer offers a distinct vector for fragment growing or scaffold-hopping campaigns, particularly when exploring selectivity against related enzyme isoforms. Procurement of this specific isomer enables structure-guided medicinal chemistry efforts that exploit the unique methoxy orientation for van der Waals contacts or hydrogen-bond networks not accessible to the 3,4-isomer [2].

Anticancer Lead Identification Guided by Triazolo-Pyridazine Class-Level SAR

The class-level evidence from triazolo[4,3-b]pyridazine derivatives demonstrates that 2,5-dimethoxyphenyl substitution confers GI50 values below 10 μg/mL against MCF-7 breast carcinoma cells, while 3,4-dimethoxyphenyl analogs are inactive at the same screening concentration [1]. Although this SAR has not been confirmed on the 6-oxopyridazinone scaffold, it provides a data-driven rationale for prioritizing the 2,5-dimethoxyphenyl isomer in oncology-focused screening cascades. Contract research organizations and academic screening centers procuring this compound for anticancer panel testing should include the 3,4-isomer as a negative control to validate the scaffold transferability of this substituent effect [2].

Quote Request

Request a Quote for 2-(3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.